molecular formula C13H13NO3 B166181 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid CAS No. 132600-13-6

2-((3-Oxocyclohex-1-enyl)amino)benzoic acid

Cat. No. B166181
M. Wt: 231.25 g/mol
InChI Key: YFMAYMKMNUQNBC-UHFFFAOYSA-N
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Description

2-((3-Oxocyclohex-1-enyl)amino)benzoic acid (2-OCBA) is a small organic molecule that has been the subject of research in recent years. It is a cyclic carboxylic acid that belongs to the class of compounds known as oxocyclohexenyl amino benzoic acids (OCBA). 2-OCBA has many potential applications in the fields of medicine, biochemistry, and chemical synthesis.

Scientific Research Applications

  • Synthesis and Characterization

    • 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid, synthesized from 1,3-cyclohexadione and 2-aminobenzoic acid, forms organotin complexes that exhibit biocidal activity against Cryptococcus neoformans and Candida albicans. These complexes have been characterized by X-ray crystallography and exhibit potential for antifungal applications (Vieira et al., 2010).
  • Development of Fluorescence Probes

    • Derivatives of 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid have been used in the synthesis of novel fluorescence probes, specifically for detecting highly reactive oxygen species. This application is significant in studying the roles of these species in various biological and chemical processes (Setsukinai et al., 2003).
  • Anticonvulsant Activity Research

    • Research into the anticonvulsant properties of related compounds, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, provides insight into the potential medicinal applications of similar compounds derived from 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid (Scott et al., 1993).
  • Bacterial Metabolism Studies

    • The compound has been instrumental in understanding bacterial metabolism, particularly in the enzymatic conversion of benzoic acid to catechol, which is a significant pathway in various bacteria (Reiner, 1971).
  • Antibacterial Screening

    • Studies have been conducted on the synthesis, characterization, and antibacterial screening of N-benzyl isatoic anhydride and 2-(N-benzyl) amino benzoic acid, indicating a broader scope for antibacterial applications of similar compounds (Odion et al., 2021).
  • Metal–Organic Frameworks

    • The reaction of 2-aminobenzoic acid with other compounds leads to the creation of metal complexes with potential applications in the development of metal–organic frameworks, indicating a possible area of research for related compounds (Laye & Sañudo, 2009).
  • Pseudopeptide Synthesis

    • The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) from 4-aminobenzoic acid illustrates the potential of such compounds in pseudopeptide synthesis and combinatorial chemistry (Pascal et al., 2000).
  • Co-culture Engineering in Microbial Biosynthesis

    • In microbial biosynthesis, derivatives of 2-aminobenzoic acid have been used to establish systems for de novo production of important building block molecules like 3-amino-benzoic acid from simple substrates like glucose (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name

2-[(3-oxocyclohexen-1-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-10-5-3-4-9(8-10)14-12-7-2-1-6-11(12)13(16)17/h1-2,6-8,14H,3-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMAYMKMNUQNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375075
Record name 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Oxocyclohex-1-enyl)amino)benzoic acid

CAS RN

132600-13-6
Record name 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132600-13-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FT Vieira, GM de Lima, JRS Maia, NL Speziali… - European journal of …, 2010 - Elsevier
The reaction of 1,3-cyclohexadione with 2-aminobenzoic acid has produced the 2-(3-oxocyclohex-1-enyl)benzoic acid (HOBz). Subsequent reactions of the ligand with organotin …
Number of citations: 27 www.sciencedirect.com

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